molecular formula C4H7N3 B1339268 1,4-dimethyl-1H-1,2,3-triazole CAS No. 60166-43-0

1,4-dimethyl-1H-1,2,3-triazole

Cat. No.: B1339268
CAS No.: 60166-43-0
M. Wt: 97.12 g/mol
InChI Key: OJAWOLWHEQUTDE-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out under mild conditions, often at room temperature, and is known for its high efficiency and regioselectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale CuAAC reactions using continuous flow reactors. These reactors allow for the efficient and scalable synthesis of the compound, ensuring consistent quality and yield. The use of heterogeneous copper catalysts, such as copper-on-charcoal, can further enhance the process by minimizing metal contamination and facilitating catalyst recovery .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-1,2,3-triazole and its derivatives often involves the formation of non-covalent interactions with biological targets. These interactions include hydrogen bonding, π-π stacking, and coordination with metal ions. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal enzymatic activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it targets specific enzymes and pathways critical for the survival and proliferation of pathogens and cancer cells .

Biological Activity

1,4-Dimethyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are classified into two categories: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,3-triazole derivative is particularly notable for its broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains. For instance:

  • In vitro studies have shown that derivatives containing the triazole moiety can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa at concentrations as low as 5 mg/mL .
MicrobeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 mg/mL
Pseudomonas aeruginosa10 mg/mL

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Research indicates that triazole derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models. For example:

  • Case Study : A study involving ferrocene-1H-1,2,3-triazole hybrids showed a reduction in NO secretion and pro-inflammatory cytokines (IL-6 and TNF-α) in rat mesangial cells . The structure-activity relationship (SAR) indicated that specific substitutions on the triazole ring enhance anti-inflammatory activity.

Antioxidant Properties

In addition to anti-inflammatory effects, this compound has demonstrated antioxidant activity. Compounds derived from this triazole have been reported to scavenge free radicals effectively:

  • Research Findings : In vitro assays indicated that certain triazole hybrids significantly reduced mitochondrial free radical levels in cellular models .

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymes : Triazoles can act as enzyme inhibitors. For instance, they have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • Modulation of Signaling Pathways : Triazoles may interfere with inflammatory signaling pathways by inhibiting key mediators such as NF-kB and MAPK pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Synthesis of Peptidotriazolamers : Research on peptidomimetics containing 1H-1,2,3-triazoles revealed their potential in drug design due to their ability to mimic peptide structures while providing enhanced stability and bioactivity .
  • Anticancer Potential : Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.

Properties

IUPAC Name

1,4-dimethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAWOLWHEQUTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570560
Record name 1,4-Dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60166-43-0
Record name 1,4-Dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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